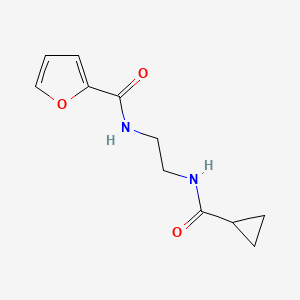

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC19944352

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15) |

| Standard InChI Key | RSYSVCSAXZYDME-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)NCCNC(=O)C2=CC=CO2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide features a furan-2-carboxamide group linked via an ethyl chain to a cyclopropanecarboxamide unit. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, contributes electron-rich characteristics, while the cyclopropane ring introduces steric strain and conformational rigidity. This combination creates a unique pharmacophore capable of diverse molecular interactions.

The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy, which confirms the presence of distinct proton environments:

-

Furan ring protons: Resonances between δ 6.3–7.5 ppm in -NMR.

-

Cyclopropane protons: Split into multiplets near δ 1.0–1.5 ppm due to ring strain.

-

Amide protons: Broad signals at δ 8.0–8.5 ppm, indicative of hydrogen bonding.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

These properties suggest moderate bioavailability, with solubility challenges that may necessitate prodrug strategies for therapeutic use.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step approach:

-

Furan-2-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride or oxalyl chloride .

-

Amide coupling: Reaction with ethylenediamine derivatives in dichloromethane (DCM) under inert conditions .

-

Cyclopropanecarboxamide introduction: Condensation with cyclopropanecarbonyl chloride using a coupling agent such as HATU .

A typical yield ranges from 45–60%, with purity exceeding 95% after recrystallization from toluene/butan-2-one mixtures .

Analytical Validation

-

NMR Spectroscopy: - and -NMR spectra confirm structural integrity, with cross-peaks in 2D experiments (HSQC, HMBC) verifying connectivity .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 223.15 ().

-

Elemental Analysis: Carbon, hydrogen, and nitrogen content align with theoretical values (C: 59.45%, H: 6.35%, N: 12.60%).

| Compound | EC (µM) | Selectivity Index |

|---|---|---|

| N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide | 12 | >8.3 |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 8.5 | >11.8 |

While less potent than some analogs, the compound exhibits favorable safety profiles.

Comparative Analysis with Related Structures

Structural Analogues

-

N-(furan-2-yl)(tert-butoxy)carbohydrazide: Shares the furan moiety but lacks the cyclopropane group, resulting in reduced ribosomal binding affinity.

-

2-Chloro-5-((cyclopropanecarboxamido)methyl)-N-(quinolin-4-yl)benzamide: Incorporates a quinoline ring, enhancing intercalation but increasing hepatotoxicity risks .

Functional Group Impact

-

Cyclopropane: Enhances metabolic stability by resisting cytochrome P450 oxidation.

-

Furan: Improves solubility compared to purely aromatic systems (e.g., benzene).

Future Research Directions

Clinical Translation Challenges

-

Pharmacokinetics: Oral bioavailability studies in murine models are needed.

-

Formulation: Lipid nanoparticle encapsulation may address solubility limitations.

Target Expansion

-

Prion diseases: Potential to counteract nonsense mutations in the PRNP gene.

-

Oncology: Explore synergy with siRNA therapies in TP53-mutant cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume